molecular formula C20H23NOS B1327258 2-Piperidinomethyl-4'-thiomethylbenzophenone CAS No. 898752-04-0

2-Piperidinomethyl-4'-thiomethylbenzophenone

Cat. No. B1327258
CAS RN: 898752-04-0
M. Wt: 325.5 g/mol
InChI Key: HMIYPPGLPDDAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C20H23NOS . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Piperidinomethyl-4’-thiomethylbenzophenone consists of a benzophenone core with a piperidinomethyl group and a thiomethyl group attached . The molecular weight of the compound is 325.5 g/mol .

Scientific Research Applications

Medicine

In the medical field, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. Its unique structure could be utilized in the development of new therapeutic agents, particularly in the realm of targeted drug delivery systems where specificity and stability are crucial .

Biotechnology

Within biotechnology, 2-Piperidinomethyl-4’-thiomethylbenzophenone may serve as a building block for bioconjugation with proteins and antibodies. This application is essential for creating diagnostic tools, such as biosensors, or for therapeutic purposes like antibody-drug conjugates .

Materials Science

In materials science, researchers are investigating the use of this compound in the creation of novel polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer chains could lead to materials with unique electrical or photonic properties, suitable for advanced electronics or optical devices .

Analytical Chemistry

Analytical chemists may employ 2-Piperidinomethyl-4’-thiomethylbenzophenone as a standard or reagent in chromatographic techniques. Its well-defined characteristics make it suitable for calibrating instruments or as a component in the synthesis of complex analytical reagents .

Pharmacology

Pharmacological studies might utilize this compound to modulate the pharmacokinetic and pharmacodynamic profiles of new drug candidates. Its structural features could be key in altering the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals .

Organic Synthesis

In organic synthesis, 2-Piperidinomethyl-4’-thiomethylbenzophenone is a valuable intermediate. It can be used in the synthesis of various heterocyclic compounds, which are prevalent in many drugs and agrochemicals. Its versatility in chemical reactions makes it a significant asset for synthetic chemists .

Environmental Science

Environmental scientists may explore the use of this compound in the degradation of pollutants. Its chemical structure could be pivotal in catalyzing reactions that break down toxic substances into less harmful components, aiding in environmental remediation efforts .

Agriculture

In agriculture, there is potential for 2-Piperidinomethyl-4’-thiomethylbenzophenone to be used in the synthesis of new pesticides or herbicides. Its chemical properties might be harnessed to develop compounds that are more effective and environmentally friendly than current options .

Mechanism of Action

The mechanism of action of 2-Piperidinomethyl-4’-thiomethylbenzophenone is not specified in the search results. As it is primarily used for research purposes, its mechanism of action would depend on the specific context of the research.

Safety and Hazards

The safety and hazards associated with 2-Piperidinomethyl-4’-thiomethylbenzophenone are not specified in the search results. For detailed safety information, it is recommended to refer to the compound’s Safety Data Sheet (SDS) .

properties

IUPAC Name

(4-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-18-11-9-16(10-12-18)20(22)19-8-4-3-7-17(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIYPPGLPDDAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643586
Record name [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinomethyl-4'-thiomethylbenzophenone

CAS RN

898752-04-0
Record name Methanone, [4-(methylthio)phenyl][2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.